Azacrin

Beschreibung

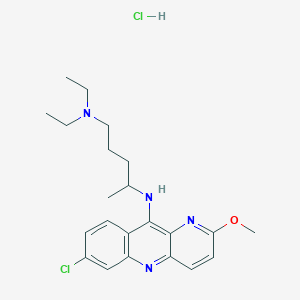

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

34957-04-5 |

|---|---|

Molekularformel |

C22H30Cl2N4O |

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

4-N-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C22H29ClN4O.ClH/c1-5-27(6-2)13-7-8-15(3)24-21-17-10-9-16(23)14-19(17)25-18-11-12-20(28-4)26-22(18)21;/h9-12,14-15H,5-8,13H2,1-4H3,(H,24,25);1H |

InChI-Schlüssel |

JONJVYSHLANNQN-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC.Cl |

Kanonische SMILES |

CCN(CC)CCCC(C)NC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC.Cl |

Synonyme |

azacrin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Azacrin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacrin is a synthetically derived acridine (B1665455) compound that has demonstrated notable antimalarial properties. As an analogue of potent intercalating agents, its biological activity is of significant interest in the field of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its application as an antimalarial agent. Due to the limited availability of recent research, this guide also draws upon data from closely related acridine derivatives to provide a more complete understanding of its probable mechanism of action.

Chemical Structure and Identifiers

This compound is chemically known as 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline[1]. Its structure is characterized by a tricyclic acridine core, substituted with a methoxy (B1213986) group, a chlorine atom, and a diethylaminoalkyl side chain, which are crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline | [1] |

| CAS Number | 34957-04-5 | [1] |

| Chemical Formula | C22H29ClN4O | [1] |

| Molecular Weight | 400.95 g/mol | [1] |

| SMILES | Cl.CCN(CC)CCCC(C)Nc1c2ccc(Cl)cc2nc3ccc(OC)nc13 | [1] |

| InChI | InChI=1S/C22H29ClN4O.ClH/c1-5-27(6-2)13-7-8-15(3)24-21-17-10-9-16(23)14-19(17)25-18-11-12-20(28-4)26-22(18)21;/h9-12,14-15H,5-8,13H2,1-4H3,(H,24,25);1H | [1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are scarce in the available literature. The following table summarizes the computationally predicted properties available from PubChem. It is important to note that these are theoretical values and should be used as an estimation pending experimental verification.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

| Molecular Weight | 437.4 g/mol (for hydrochloride salt) | [2] |

| XLogP3 | 5.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Exact Mass | 400.2030 g/mol | [1] |

| Topological Polar Surface Area | 50.3 Ų | [2] |

| Heavy Atom Count | 28 | [2] |

Biological Activity and Mechanism of Action

This compound has been primarily investigated for its schizonticidal activity against Plasmodium species, the causative agents of malaria.[3] While the precise mechanism of action for this compound has not been definitively elucidated, its structural similarity to other well-studied acridine derivatives, such as amsacrine (B1665488) and quinacrine, provides strong evidence for a probable mode of action involving interaction with parasitic DNA.

The proposed mechanism of action for acridine-based antimalarials involves:

-

DNA Intercalation : The planar tricyclic ring system of the acridine core is capable of inserting itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.[4]

-

Inhibition of Topoisomerase II : Acridine derivatives are known inhibitors of topoisomerase II, an essential enzyme for managing DNA topology during replication. By stabilizing the transient DNA-topoisomerase II complex, these compounds lead to an accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.[4][5]

The following diagram illustrates the proposed mechanism of action of this compound, leading to parasitic cell death.

Caption: Proposed mechanism of this compound's antimalarial activity.

Experimental Protocols

Detailed experimental protocols for this compound are limited. However, a key clinical study provides insight into its administration for the treatment of acute malaria.

Clinical Trial for Acute Malaria Treatment (Edeson, 1954)

This study investigated the efficacy of this compound in treating patients with acute Plasmodium falciparum and Plasmodium vivax malaria.[3]

Patient Population: Adult patients diagnosed with acute malaria.

Dosage Regimens:

-

Regimen 1 (P. falciparum): 0.6 g of this compound on the first day, followed by 0.3 g daily for the next 2-5 days.[3]

-

Regimen 2 (P. falciparum): A single dose of 0.6 g. This was found to be less reliable than the multi-day course.[3]

-

Regimen 3 (P. vivax): 0.2 g on the first day, followed by 0.1 g on the next two days.[3]

-

Regimen 4 (P. vivax): 0.6 g on the first day, followed by 0.3 g on the next five days.[3]

Outcome Measures:

-

Clinical response (e.g., fever clearance).

-

Parasitological response (clearance of asexual parasites from peripheral blood smears).

-

Observation for immediate relapses.

Key Findings:

-

Multi-day courses of this compound were effective in producing satisfactory clinical and parasitological responses in acute falciparum and vivax malaria.[3]

-

Single-dose treatment was not consistently curative.[3]

-

The drug was reported to be well-tolerated at the administered doses.[3]

-

This compound did not demonstrate gametocidal action against P. falciparum.[3]

The following diagram outlines the workflow of the clinical evaluation of this compound's antimalarial efficacy.

Caption: Clinical trial workflow for this compound.

Topoisomerase II Inhibition Assay (General Protocol)

While a specific protocol for this compound is not available, a general in vitro assay to determine its inhibitory effect on topoisomerase II can be conducted as follows, based on established methods for other acridine compounds.[5][6]

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Etoposide)

-

Negative control (DMSO vehicle)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., Ethidium Bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or controls.

-

Initiate the reaction by adding Topoisomerase IIα to each mixture.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining.

Expected Results:

-

In the absence of an inhibitor, Topoisomerase IIα will relax the supercoiled DNA, resulting in a band corresponding to the relaxed circular form.

-

Effective concentrations of this compound will inhibit the enzyme, leading to a persistence of the supercoiled DNA band.

Signaling Pathways

There is currently no direct evidence in the scientific literature detailing specific signaling pathways that are modulated by this compound. Research on related 9-aminoacridine (B1665356) derivatives suggests potential interactions with major cellular signaling cascades that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR, NF-kappaB, and p53 pathways. However, it is crucial to emphasize that these are extrapolations from related compounds and require experimental validation for this compound itself.

Conclusion

This compound is an acridine-based compound with demonstrated antimalarial activity. Its chemical structure strongly suggests a mechanism of action involving DNA intercalation and inhibition of topoisomerase II, similar to other compounds in its class. While clinical data from the mid-20th century support its efficacy in treating acute malaria, there is a notable lack of recent research and detailed experimental data, particularly concerning its physicochemical properties and its effects on cellular signaling pathways. Further preclinical and mechanistic studies are warranted to fully characterize the therapeutic potential and molecular targets of this compound. This guide serves as a foundational resource for researchers interested in revisiting this and other classic pharmacophores in the ongoing search for novel therapeutic agents.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Azacrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Azacrin, a potent antimalarial agent. The document details a plausible synthetic pathway, purification protocols, and discusses the relevant signaling pathways associated with its mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, chemically known as 4-N-(7-chloro-2-methoxybenzo[b][1][2]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine, is a heterocyclic compound belonging to the azaacridine class of molecules. It shares a structural scaffold with other notable antimalarial drugs, such as Pyronaridine. This guide outlines a likely synthetic route to this compound based on established chemical principles and analogous syntheses reported in the scientific literature.

Proposed Synthesis of this compound

The synthesis of this compound can be logically divided into two main stages: the construction of the core heterocyclic system, 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine (B154699), followed by the nucleophilic substitution with the diamine side chain.

Synthesis of the Key Intermediate: 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine

The synthesis of the key intermediate can be achieved through a multi-step process, likely involving a reaction analogous to the Skraup or Friedländer synthesis for quinolines and related heterocycles. A plausible route is outlined below.

Experimental Protocol:

A modified Skraup synthesis approach is proposed for the preparation of the benzo[b][1][2]naphthyridine core.[3] This would be followed by chlorination to yield the key dichloro intermediate.

Step 1: Synthesis of 7-chloro-2-methoxy-10-hydroxybenzo[b][1][2]naphthyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-6-methoxypyridine and 2,4-dichlorobenzoic acid.

-

Reaction Conditions: The reaction is likely carried out in a high-boiling point solvent such as Dowtherm A at an elevated temperature (e.g., 250 °C) to facilitate the cyclization.

-

Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent, and the product is isolated by filtration. Further purification can be achieved by recrystallization.

Step 2: Chlorination to 7,10-dichloro-2-methoxybenzo[b][1][2]naphthyridine

-

Reaction Setup: The hydroxy-substituted intermediate from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reaction Conditions: The reaction is typically performed in excess POCl₃, which also serves as the solvent, at reflux temperature.

-

Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Purification: The crude 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine can be purified by column chromatography on silica (B1680970) gel.

A schematic representation of this synthetic workflow is provided below.

Final Step: Synthesis of this compound

The final step in the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The highly reactive chlorine atom at the 10-position of the benzo[b][1][2]naphthyridine core is displaced by the primary amine of the side chain.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve the 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine intermediate in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Reagents: Add an excess of 4-diethylamino-1-methylbutylamine to the solution. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be beneficial to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound is then purified to the desired level.

The overall synthesis is depicted in the following workflow diagram.

Purification of this compound

The purification of this compound is critical to ensure its suitability for research and potential pharmaceutical applications. A combination of chromatographic and crystallization techniques is typically employed.

Experimental Protocol:

-

Column Chromatography: The crude this compound is first subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by the addition of a small percentage of triethylamine (B128534) to prevent streaking of the basic product), is used to separate this compound from unreacted starting materials and by-products.

-

Recrystallization: The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain highly pure crystalline this compound.

-

Purity Analysis: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Purification Step | Typical Solvents/Materials | Expected Purity Improvement |

| Column Chromatography | Silica gel, Hexane/Ethyl Acetate/Triethylamine | 80-95% |

| Recrystallization | Ethanol/Water or Acetone/Hexane | >98% |

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are not fully elucidated, its structural similarity to other 9-aminoacridine (B1665356) derivatives suggests that it may interfere with key cellular processes in the malaria parasite. Compounds of this class have been shown to impact several signaling pathways that are crucial for cell survival, proliferation, and stress response.

The following diagram illustrates the potential signaling pathways targeted by this compound, based on the known activities of related compounds.

It is hypothesized that this compound may exert its antimalarial effect by inhibiting the PI3K/AKT/mTOR pathway, which is vital for parasite growth and proliferation. Additionally, modulation of the NF-kappaB and p53 pathways could contribute to the overall cellular stress and apoptosis in the parasite.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of the antimalarial compound this compound. The outlined protocols are based on well-established synthetic methodologies for related heterocyclic compounds. Further experimental validation is required to optimize reaction conditions and maximize yields and purity. The elucidation of the precise mechanism of action of this compound through detailed studies of its interaction with the identified signaling pathways will be crucial for its future development as a therapeutic agent.

References

The Biological Activity of Azacrin Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: Azacrin (4-N-(7-chloro-2-methoxybenzo[b]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine) and its derivatives represent a class of heterocyclic compounds with significant potential in therapeutic applications, particularly in oncology. This document provides a comprehensive overview of the biological activities of this compound derivatives and structurally related benzo[b]naphthyridine and benzo[b]naphthyridine analogs. It details their primary mechanisms of action, including DNA intercalation and inhibition of topoisomerase II, and presents available quantitative data on their cytotoxic, antimicrobial, and antiprotozoal activities. Furthermore, this guide outlines detailed experimental protocols for key biological assays and visualizes the proposed signaling pathways modulated by these compounds, offering a valuable resource for researchers and professionals in drug development.

Introduction

Acridine (B1665455) and its aza-analogs, such as the naphthyridines, have long been a focus of medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities. The planar polycyclic aromatic structure of these compounds facilitates their intercalation into DNA, a primary mechanism underlying their biological effects. This compound, a benzo[b]naphthyridine derivative, and its analogs are of particular interest due to their potential as potent therapeutic agents. This guide synthesizes the current understanding of the biological activities of this compound derivatives and related compounds, providing a technical resource for their further investigation and development.

Core Biological Activities and Mechanisms of Action

The primary biological activities of this compound derivatives and related naphthyridines are centered on their anticancer, antimicrobial, and antiprotozoal effects.

Anticancer Activity

The anticancer properties of these compounds are the most extensively studied. The core mechanism involves the disruption of DNA replication and transcription in rapidly dividing cancer cells. This is achieved through two main processes:

-

DNA Intercalation: The planar aromatic core of this compound derivatives inserts between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and can be influenced by substituents on the heterocyclic rings. Intercalation leads to a distortion of the DNA structure, interfering with the binding of DNA polymerases and transcription factors.

-

Topoisomerase II Inhibition: this compound derivatives can act as topoisomerase II poisons. They stabilize the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has introduced double-strand breaks to resolve DNA tangles. This leads to an accumulation of DNA breaks and ultimately triggers apoptosis.

Antimicrobial and Antiprotozoal Activity

The ability of this compound-related compounds to intercalate into DNA and inhibit essential enzymes also underpins their activity against various pathogens. Several naphthyridine derivatives have demonstrated efficacy against bacterial and fungal strains, as well as protozoan parasites like Plasmodium falciparum and Leishmania donovani. The mechanism in these organisms is thought to be analogous to their anticancer effects, targeting microbial DNA and topoisomerases.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for benzo[b]naphthyridine and benzo[b]naphthyridine derivatives, which are structurally analogous to this compound derivatives. This data provides a comparative reference for the potency of these compounds.

Table 1: Anticancer Activity of Benzo[b]naphthyridin-(5H)one Derivatives

| Compound ID | 2-Substituent | Cell Line | IC50 (nM) |

| 1 | 2-Methyl | P388 Leukemia | <10 |

| 2 | 2-(4-Fluorophenyl) | P388 Leukemia | <10 |

| 3 | 2-(3,4-Dimethoxyphenyl) | P388 Leukemia | <10 |

| 4 | 2-Methyl | Lewis Lung Carcinoma (LLTC) | <10 |

| 5 | 2-(4-Fluorophenyl) | Lewis Lung Carcinoma (LLTC) | <10 |

Data sourced from a study on carboxamide derivatives of benzo[b]naphthyridin-(5H)ones, which demonstrated potent cytotoxicity.

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Class | Substituent | Microorganism | MIC (µg/mL) |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Chloro | S. aureus | 35.5 - 75.5 |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Chloro | E. coli | 35.5 - 75.5 |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Chloro | A. niger | 35.5 - 75.5 |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Chloro | C. albicans | 35.5 - 75.5 |

MIC (Minimum Inhibitory Concentration) values for representative naphthyridine derivatives against various microbial strains.

Table 3: Antiprotozoal Activity of Naphthylisoquinoline Analogs

| Compound Type | Target Organism | IC50 (µM) |

| Halogenated isoquinolinic analogs | Plasmodium falciparum | Potent activity observed |

| Halogenated isoquinolinic analogs | Trypanosoma cruzi | Potent activity observed |

| Halogenated isoquinolinic analogs | Leishmania donovani | Potent activity observed |

While specific IC50 values were not provided in the abstract, the study highlights the significant antiprotozoal potential of simplified, non-chiral analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives and related compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.

-

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.

-

Procedure:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and varying concentrations of the test compound. Include a positive control (e.g., etoposide) and a no-enzyme control.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

-

Analysis: A decrease in the amount of relaxed DNA and an increase in supercoiled DNA compared to the control indicates inhibition of topoisomerase II.

-

DNA Intercalation Assays

-

Principle: The intercalation of a compound into the DNA double helix often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) in the compound's UV-Visible absorption spectrum.

-

Procedure:

-

Prepare a solution of the test compound in a suitable buffer.

-

Record the UV-Visible spectrum of the compound alone.

-

Titrate the compound solution with increasing concentrations of calf thymus DNA (ctDNA).

-

After each addition of DNA, allow the solution to equilibrate and record the spectrum.

-

Analyze the changes in absorbance and wavelength to determine the binding constant (Kb).

-

-

Principle: Many intercalating agents exhibit changes in their fluorescence properties upon binding to DNA. This can be a change in fluorescence intensity or a shift in the emission wavelength.

-

Procedure:

-

Prepare a solution of the test compound in a suitable buffer.

-

Measure the fluorescence emission spectrum of the compound.

-

Titrate the compound solution with increasing concentrations of ctDNA.

-

Record the fluorescence spectrum after each addition of DNA.

-

Analyze the changes in fluorescence to determine the binding affinity.

-

Signaling Pathways

Based on studies of the broader acridine and naphthyridine classes of compounds, this compound derivatives are likely to exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR, NF-κB, and p53 pathways are probable targets.

Proposed Signaling Pathway Modulation

dot

Caption: Proposed signaling pathways modulated by this compound derivatives.

Experimental Workflow for Pathway Analysis

dot

Caption: Workflow for investigating signaling pathway modulation.

Conclusion and Future Directions

This compound derivatives and their structural analogs are a promising class of compounds with potent biological activities, particularly as anticancer agents. Their ability to intercalate into DNA and inhibit topoisomerase II provides a strong foundation for their therapeutic potential. The quantitative data, though limited for a wide range of specific this compound derivatives, indicates that benzo[b]naphthyridines can exhibit cytotoxicity in the nanomolar range.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Investigating their efficacy against a wider panel of cancer cell lines, including drug-resistant models, is crucial. Furthermore, detailed studies are required to definitively elucidate the specific signaling pathways modulated by this compound derivatives and to explore their potential in combination therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.

Azacrin (Amsacrine) as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Azacrin, more commonly known as Amsacrine (m-AMSA), a potent DNA intercalating agent with significant applications in oncology. Amsacrine exerts its cytotoxic effects through a dual mechanism: the physical insertion of its planar acridine (B1665455) ring between DNA base pairs and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This document details the molecular interactions of Amsacrine with DNA, presents quantitative data on its binding affinity, outlines key experimental protocols for its study, and visualizes its impact on cellular signaling pathways.

Mechanism of Action: A Dual Approach to Cytotoxicity

Amsacrine's efficacy as an anticancer agent stems from its multifaceted interaction with cellular DNA and associated enzymes.[1] The primary mechanisms are:

-

DNA Intercalation: The planar tricyclic acridine ring of Amsacrine inserts itself between the base pairs of the DNA double helix.[1] This intercalation physically distorts the DNA structure, leading to an unwinding of the helix and an increase in its length. This structural alteration interferes with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and transcription.

-

Topoisomerase II Poisoning: Amsacrine is a potent inhibitor of topoisomerase II. This enzyme functions to resolve DNA tangles and supercoils by creating transient double-strand breaks. Amsacrine stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1] The accumulation of these unrepaired double-strand breaks triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis.

Quantitative Data on Amsacrine-DNA Interaction

The interaction between Amsacrine and DNA can be quantified to understand its binding affinity and the extent of DNA stabilization. The following table summarizes key parameters.

| Parameter | Value | Method | Source |

| Binding Constant (K) | 1.2 ± 0.1 × 10⁴ M⁻¹ | UV-visible, FT-Raman, and circular dichroism spectroscopy | --INVALID-LINK-- |

| Change in DNA Melting Temperature (ΔTm) | Not explicitly quantified in reviewed literature. However, as a DNA intercalator, Amsacrine is expected to significantly increase the thermal stability of DNA. | Thermal Denaturation Studies | Inferred from the general properties of DNA intercalators. |

Impact on Cellular Signaling Pathways

Amsacrine-induced DNA damage and topoisomerase II inhibition trigger specific cellular signaling cascades, primarily leading to apoptosis and cell cycle arrest.

Amsacrine-Induced Apoptosis

Amsacrine induces apoptosis in cancer cells, particularly leukemia cells, through the intrinsic pathway. A key mechanism involves the downregulation of the anti-apoptotic protein MCL1. This is achieved through the inhibition of the PI3K/AKT and MEK/ERK signaling pathways, which are normally responsible for stabilizing MCL1. The degradation of MCL1 leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Amsacrine and Cell Cycle Arrest

The cellular response to Amsacrine-induced DNA damage also involves the activation of cell cycle checkpoints. Studies have shown that Amsacrine treatment leads to an accumulation of cells in the S phase of the cell cycle, followed by a block in the G2/M phase. This prevents cells with damaged DNA from proceeding through mitosis, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.

Experimental Protocols

The study of Amsacrine's interaction with DNA and its cellular effects involves a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

DNA Intercalation Assay (Topoisomerase I-Based Unwinding Assay)

Principle: This assay is based on the principle that DNA intercalators unwind the DNA double helix. When a supercoiled plasmid DNA is treated with a topoisomerase I in the presence of an intercalating agent, the enzyme relaxes the DNA. Upon removal of the intercalator and the enzyme, the plasmid becomes negatively supercoiled. The degree of supercoiling is proportional to the concentration of the intercalating agent.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and varying concentrations of Amsacrine (or the test compound).

-

Include a control reaction without Amsacrine.

-

-

Enzyme Addition:

-

Add topoisomerase I to the reaction mixtures.

-

-

Incubation:

-

Incubate the reactions at 37°C for a sufficient time to allow for DNA relaxation (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

-

Analysis:

-

Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.

-

Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide) under UV light.

-

Intercalation is indicated by the appearance of negatively supercoiled DNA at increasing concentrations of Amsacrine.

-

Topoisomerase II Inhibition Assay (DNA Cleavage Assay)

Principle: This assay measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex. The stabilized complex results in the accumulation of linear DNA from a supercoiled plasmid substrate.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II reaction buffer, ATP, and varying concentrations of Amsacrine.

-

Include a control reaction without Amsacrine.

-

-

Enzyme Addition:

-

Add purified human topoisomerase IIα or IIβ to the reaction mixtures.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).

-

-

Complex Trapping:

-

Add SDS and a proteinase (e.g., proteinase K) to trap the covalent DNA-topoisomerase II complexes and digest the enzyme.

-

-

Analysis:

-

Analyze the DNA products by agarose gel electrophoresis.

-

The presence of linear DNA indicates the formation of a stable cleavage complex and thus, inhibition of the re-ligation step by Amsacrine.

-

Conclusion

Amsacrine remains a significant compound in the study of DNA intercalating agents and topoisomerase II inhibitors. Its dual mechanism of action provides a powerful approach to inducing cancer cell death. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate Amsacrine and to design novel anticancer therapeutics targeting similar pathways. A thorough understanding of its quantitative binding characteristics and its effects on cellular processes is crucial for optimizing its clinical use and for the development of next-generation DNA-targeting agents.

References

Investigating the Antimalarial Properties of Azacrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacrin, a 2-methoxy-6-chloro-9-(5' -diethylamino-2' -pentyl) amino-3-aza-acridine dihydrochloride, is an acridine (B1665455) derivative that demonstrated notable schizonticidal activity against Plasmodium species in mid-20th century clinical studies. This technical guide provides a comprehensive overview of the historical clinical data on this compound's efficacy in treating acute malaria caused by Plasmodium falciparum and Plasmodium vivax. It details the experimental protocols from these early studies, presents the quantitative outcomes in structured tables, and explores the putative mechanism of action based on its classification as an acridine antimalarial. Due to the historical nature of the primary research, molecular-level data on specific signaling pathway inhibition by this compound is unavailable. Therefore, this guide also presents a generalized mechanism of action for acridine antimalarials, supported by visualizations, to provide a foundational understanding for future research.

Introduction

This compound emerged as a synthetic antimalarial agent in the 1950s, a period of intensive research into novel chemotherapies to combat malaria. As a member of the acridine class of compounds, its development was part of a broader effort to identify alternatives and improvements to existing drugs like mepacrine. Early laboratory tests indicated good schizonticidal activity and low toxicity in animal models, which led to clinical trials in human subjects with acute malaria. The most detailed account of its use in treating acute malaria comes from a study conducted in Malaya, which provides the bulk of the clinical data available on this compound.[1] This document aims to consolidate and present this historical data in a modern, accessible format for researchers and drug development professionals, while also contextualizing its potential mechanism of action within the broader understanding of acridine antimalarials.

Clinical Efficacy of this compound

Clinical trials conducted in the 1950s evaluated the efficacy of this compound in treating acute malaria in semi-immune Asian patients. The primary endpoints were the clearance of parasitemia and the resolution of clinical symptoms. The following tables summarize the quantitative data from these studies for both Plasmodium falciparum and Plasmodium vivax infections.

Efficacy Against Plasmodium falciparum

A total of 66 patients with acute falciparum malaria were treated with various this compound regimens. The outcomes are detailed below.

| Dosage Regimen | Number of Patients | Outcome |

| 0.6 g on day 1, followed by 0.3 g daily for 2-5 days | Not specified | Satisfactory clinical and parasitological responses. |

| 0.6 g on day 1, followed by 0.3 g on each of the two following days | 12 | Satisfactory clinical and parasitological responses; no failures or immediate relapses. |

| 0.2 g on day 1, followed by 0.1 g on each of the next two days | 2 | 1 out of 2 patients was not cured. |

| Single dose of 0.6 g | 27 | 1 infection did not respond; 3 patients relapsed within 16 days. |

Data sourced from Edeson, J. F. B. (1954). The Treatment of Acute Malaria with this compound.[1]

Efficacy Against Plasmodium vivax

Twelve patients with acute vivax malaria were treated with this compound. The results are summarized below.

| Dosage Regimen | Number of Patients | Outcome |

| 0.2 g on day 1, followed by 0.1 g on the next two days | Not specified | Satisfactory in controlling the infection. |

| 0.6 g on day 1, followed by 0.3 g on the next five days | Not specified | Satisfactory in controlling the infection. |

| Single dose of 0.6 g | 6 | 1 out of 6 patients was not cured. |

Data sourced from Edeson, J. F. B. (1954). The Treatment of Acute Malaria with this compound.[1]

Gametocidal Activity and Side Effects

The clinical studies noted that this compound had no effect on the gametocytes of P. falciparum in the peripheral blood, nor did it prevent the development of the parasite in mosquitoes.[1] With the dosages used in the Malayan study, no significant toxic effects were observed.[1] However, a previous study in West African schoolchildren reported that a single 0.3 g dose caused nausea, abdominal pain, and vomiting in 5 out of 17 children.[1]

Experimental Protocols

The following experimental protocols are based on the descriptions provided in the 1954 clinical study by J. F. B. Edeson.

In Vivo Human Clinical Trial (Edeson, 1954)

-

Patient Population: The study included 78 Asian patients admitted to the District Hospital in Tampin, Malaya, with acute, uncomplicated malaria due to a single species of parasite.[1] The patients were considered semi-immune and had not received prior treatment for the acute infection.[1]

-

Drug Administration: this compound was administered orally in tablet form. Each tablet contained 100 mg of the salt (84.5 mg of base).[1]

-

Parasite Quantification: Parasite counts were performed daily using the Dreyer-Sinton fowl-cell technique. Progress was also monitored once or twice daily by examining thick blood films stained with Field's rapid method.

-

Clinical Assessment: Patients were monitored for clinical symptoms of malaria, including fever. The clinical and parasitological responses were recorded to determine the efficacy of the treatment regimens.

-

Follow-up: The study noted that it was not possible to follow up with all patients to determine the relapse rate.[1]

Putative Mechanism of Action of this compound

Specific molecular studies on the mechanism of action of this compound are not available in the published literature. However, as an acridine derivative, its antimalarial activity is likely to be similar to other compounds in this class, such as mepacrine (quinacrine). The proposed mechanisms for acridine antimalarials are multifaceted and primarily target essential parasitic processes.

The most widely accepted mechanisms of action for acridine-based antimalarials include:

-

Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Acridine derivatives are thought to inhibit this polymerization process. By forming a complex with heme, they prevent its crystallization, leading to an accumulation of toxic free heme that damages parasitic membranes and causes cell lysis.[2]

-

DNA Intercalation and Inhibition of Nucleic Acid Synthesis: The planar aromatic ring structure of acridines allows them to intercalate between the base pairs of DNA. This interaction can interfere with the parasite's DNA replication and transcription, thereby inhibiting protein synthesis and leading to parasite death.[1][3]

-

Inhibition of Topoisomerase II: Some 9-anilinoacridines have been shown to inhibit the parasite's type II topoisomerase, an enzyme essential for DNA replication and segregation.[2][4] This inhibition leads to catastrophic DNA damage and cell death.

Given this compound's structural similarity to other 9-aminoacridines, it is plausible that its antimalarial effect is mediated through one or a combination of these mechanisms. The presence of the 6-chloro and 2-methoxy substituents on the acridine ring in this compound is a feature shared by other acridine derivatives with potent antimalarial activity, suggesting these groups are important for its efficacy.[2][4]

Conclusion and Future Directions

The historical data on this compound demonstrates its efficacy as a schizonticidal agent against both P. falciparum and P. vivax, particularly when administered in a multi-day course. Its performance was comparable to mepacrine but was considered less reliable than chloroquine (B1663885) and amodiaquine, especially in single-dose regimens. The lack of gametocidal activity is a significant limitation for a drug aimed at malaria control.

While this compound has been superseded by more effective and better-tolerated antimalarials, the data and inferred mechanisms of action presented in this guide may still be of value. For researchers in drug development, this compound's structure could serve as a scaffold for the design of new acridine-based compounds with improved activity, broader life-cycle targets (including gametocytes), and a more favorable safety profile. Modern techniques in molecular biology and pharmacology could be applied to historical compounds like this compound to precisely elucidate their mechanisms of action and identify novel drug targets within the Plasmodium parasite. Further investigation into the structure-activity relationships of acridine derivatives could lead to the development of next-generation antimalarials that are effective against drug-resistant parasite strains.

References

- 1. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridine and Acridinones: Old and New Structures with Antimalarial Activity [openmedicinalchemistryjournal.com]

- 3. Quinacrine hydrochloride. Review and mode of action of an antimalarial, used as an occlusive agent for transvaginal human sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

The Antitumor Potential of Azacrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) derivatives have long been a subject of interest in oncology due to their planar, heterocyclic structure that allows for DNA intercalation, leading to cytotoxic effects in rapidly proliferating cancer cells. Azacrin, a member of the aminoacridine family, has been historically investigated for its therapeutic properties. This technical guide consolidates the available scientific information on the antitumor potential of this compound, with a focus on its mechanism of action, relevant experimental data, and the signaling pathways it modulates. While research specifically on this compound's anticancer properties is not as extensive as for other acridine derivatives like amsacrine (B1665488), this guide aims to provide a comprehensive overview based on existing literature and analogous compounds.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-N-(7-chloro-2-methoxybenzo[b][1][2]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride[3] |

| Molecular Formula | C22H30Cl2N4O[3] |

| Molecular Weight | 437.4 g/mol [3] |

| CAS Number | 34957-04-5[3][4] |

Mechanism of Action

The primary mechanism of action for acridine derivatives, including presumably this compound, involves the inhibition of topoisomerase II and intercalation into DNA.[5] This dual action disrupts critical cellular processes, ultimately leading to apoptosis.

-

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks. Acridine compounds stabilize the covalent complex between DNA and topoisomerase II, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and programmed cell death (apoptosis).[5]

-

DNA Intercalation: The planar aromatic ring system of acridines allows them to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases and thereby inhibiting DNA replication and transcription.[5]

The following diagram illustrates the proposed mechanism of action for this compound, based on the known activity of related acridine compounds.

Caption: Proposed mechanism of action for this compound.

Antitumor Activity and Preclinical Data

While specific studies on this compound's antitumor activity are limited, research on analogous acridine derivatives provides insights into its potential efficacy. For instance, derivatives of amsacrine, a clinically used antileukemic agent, have demonstrated significant activity against solid tumors in vivo.[1] Some 4,5-disubstituted derivatives of amsacrine have shown high activity against P-388 leukemia.[6] Furthermore, various acridine derivatives have exhibited cytotoxic activity against a range of human cancer cell lines, with IC50 values often in the low micromolar range.[2][7] For example, certain acridine-benzimidazole hybrids have shown potent inhibitory effects on both Topoisomerase and PARP-1.[7]

The following table summarizes representative data for acridine derivatives, which may serve as a proxy for the potential activity of this compound.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Acridine-benzimidazole hybrids | Various | IC50 | 0.294 - 1.7 µM | [7] |

| 9(10H)-acridinone-1,2,3 triazole derivatives | MCF7 (Breast) | IC50 | 11.0 ± 4.8 µM | [7] |

| Acridine hydroxamic acid hybrids | U937 (Leukemia) | IC50 | 0.90 µM | [2] |

| Substituted acridines | Malignant mesothelioma | EC50 | 6.9 - 32 µM | [2] |

Experimental Protocols

Detailed experimental protocols for evaluating the antitumor potential of compounds like this compound are crucial for reproducible research. Below are standardized methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Workflow:

Caption: Workflow for a standard MTT cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with a serial dilution of this compound (or other test compounds) and a vehicle control.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Xenograft Model

To evaluate the antitumor efficacy of this compound in a living organism, a xenograft mouse model is often employed.

Methodology:

-

Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: The mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).

-

Endpoint: The study is concluded when the tumors in the control group reach a specified size, and the tumors from all groups are excised and weighed.

Signaling Pathways

The cytotoxic effects of DNA-damaging agents like acridines are often mediated through the p53 signaling pathway. Upon sensing DNA damage, p53 is activated and can induce cell cycle arrest, senescence, or apoptosis.

Caption: Simplified p53 signaling pathway in response to DNA damage.

Conclusion and Future Directions

This compound, as an acridine derivative, holds theoretical potential as an antitumor agent primarily through the mechanisms of topoisomerase II inhibition and DNA intercalation. While direct and extensive research on its anticancer efficacy is not widely published, the broader class of acridine compounds has demonstrated significant cytotoxic and antitumor activities. Future research should focus on a comprehensive evaluation of this compound's activity against a panel of human cancer cell lines and in preclinical in vivo models to establish its efficacy and therapeutic window. Further studies are also warranted to fully elucidate the specific signaling pathways modulated by this compound and to identify potential biomarkers for sensitivity or resistance. Such research will be critical in determining the potential clinical utility of this compound in oncology.

References

- 1. Potential antitumor agents. 48. 3'-Dimethylamino derivatives of amsacrine: redox chemistry and in vivo solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 6. Potential antitumor agents. 40. Orally active 4,5-disubstituted derivatives of amsacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Azacrin's Structure-Activity Relationship: A Deep Dive into a Promising Aza-acridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacrin, chemically known as 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido[3,2-b]quinoline, is a heterocyclic compound belonging to the aza-acridine class. Aza-acridines are characterized by a planar tetracyclic ring system and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer and antimalarial properties. The planar structure of the aza-acridine core is a key feature, allowing these molecules to intercalate into DNA and inhibit the function of crucial enzymes like topoisomerases, thereby disrupting cellular replication and leading to cell death. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Structure and Pharmacophore

The fundamental structure of this compound consists of a pyrido[3,2-b]quinoline core, which is an isomer of the acridine (B1665455) ring system with an additional nitrogen atom in one of the benzene (B151609) rings. This aza-acridine core is substituted with a methoxy (B1213986) group at the 2-position, a chlorine atom at the 7-position, and a diethylamino-methylbutylamino side chain at the 10-position. The general SAR for this class of compounds suggests that:

-

The Planar Heterocyclic Core: Is essential for DNA intercalation. Modifications to this ring system can significantly impact the compound's ability to bind to DNA and its overall biological activity.

-

Substituents on the Core: The nature and position of substituents on the aza-acridine ring modulate the electronic properties, lipophilicity, and steric interactions of the molecule, thereby influencing its potency, selectivity, and pharmacokinetic profile.

-

The Aminoalkyl Side Chain: Plays a crucial role in the molecule's interaction with its biological targets and affects its solubility and cellular uptake. The length, branching, and basicity of this side chain are critical determinants of activity.

Structure-Activity Relationship Studies of this compound Analogs

While specific, comprehensive SAR studies focused solely on this compound are limited in recent literature, a body of research on related aza-acridine and pyridoquinoline derivatives provides valuable insights into the structural requirements for anticancer and antimalarial activity. By analyzing the biological data of structurally related compounds, a putative SAR for the this compound scaffold can be constructed.

Anticancer Activity

The anticancer activity of aza-acridine derivatives is often attributed to their ability to intercalate DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair in rapidly dividing cancer cells.

Table 1: Anticancer Activity of Pyrido[3,2-g]quinoline (B3050440) Derivatives

| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|---|

| 9a | NH2 | H | COOEt | LNCaP | - | [1] |

| MCF-7 | - | [1] | ||||

| 9d | NH(CH2)3N(CH3)2 | H | COOEt | LNCaP | 5.63 | [1] |

| | | | | MCF-7 | 3.96 |[1] |

Data presented as IC50 values, the concentration required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.

From the data in Table 1, it can be inferred that the nature of the substituent at the C-4 and C-6 positions of the pyrido[3,2-g]quinoline core is critical for antiproliferative activity. The presence of a basic dimethylaminopropylamino moiety in compound 9d leads to significantly higher cytotoxicity against both LNCaP and MCF-7 cancer cell lines compared to the simple amino group in compound 9a .[1] This highlights the importance of the side chain's length and basicity for anticancer potency.

Antimalarial Activity

The antimalarial activity of acridine and aza-acridine derivatives is linked to their ability to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. These compounds are thought to inhibit the formation of hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation Assay)

This assay measures the inhibition of Plasmodium falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.

-

Parasite Culture: A synchronized culture of P. falciparum (e.g., chloroquine-sensitive or -resistant strains) is maintained in human erythrocytes in a complete culture medium.

-

Drug Dilution: The test compounds are serially diluted in the culture medium in a 96-well plate.

-

Parasite Addition: An infected erythrocyte suspension is added to each well.

-

Radiolabeling: [³H]-hypoxanthine is added to each well.

-

Incubation: The plates are incubated for 24-48 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Cell Harvesting: The cells are harvested onto glass fiber filters, and the unincorporated radiolabel is washed away.

-

Scintillation Counting: The radioactivity on the filters, corresponding to the incorporated [³H]-hypoxanthine, is measured using a scintillation counter.

-

Data Analysis: The percentage of parasite growth inhibition is calculated by comparing the radioactivity in treated wells to that in untreated control wells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and its analogs is believed to be through the disruption of DNA synthesis and function.

Caption: Putative mechanism of action for this compound analogs.

The planar aza-acridine core intercalates between DNA base pairs, distorting the double helix and interfering with the processes of replication and transcription. Furthermore, these compounds can inhibit topoisomerase II, an enzyme that resolves DNA tangles during replication. This dual action leads to DNA damage, cell cycle arrest (often in the G2/M phase), and ultimately, the induction of apoptosis (programmed cell death).

Experimental and Logical Workflows

The development and evaluation of novel this compound analogs typically follow a structured workflow.

Caption: Drug discovery workflow for this compound analogs.

This process begins with a lead compound, such as this compound, and utilizes structure-activity relationship data to design and synthesize novel analogs. These new compounds are then subjected to a battery of in vitro assays to evaluate their biological activity and elucidate their mechanism of action. Promising "hit" compounds are then further optimized to improve their efficacy, safety, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical candidate for further development. This workflow is often iterative, with the results of biological testing feeding back into the design of new and improved analogs.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer and antimalarial agents. The structure-activity relationship data from related aza-acridine and pyridoquinoline derivatives underscore the importance of the planar heterocyclic core for DNA intercalation and the critical role of the side chain in modulating biological activity. Future research should focus on the systematic modification of the this compound structure to develop analogs with enhanced potency, improved selectivity for cancer cells or parasites, and favorable pharmacokinetic profiles. Detailed mechanistic studies will also be crucial to fully understand the signaling pathways affected by these compounds and to identify potential biomarkers for predicting treatment response. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration of this important class of therapeutic agents.

References

Azacrin: A Technical Overview of its Discovery, History, and Antimalarial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacrin, a pyridoquinoline derivative, emerged in the mid-20th century as a promising synthetic antimalarial agent. This document provides a comprehensive technical guide to the discovery, history, and foundational scientific data related to this compound. It includes a summary of its early clinical evaluation, details of experimental protocols, and an exploration of its likely mechanism of action based on related compounds. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized through diagrams to facilitate a deeper understanding of this compound's scientific journey.

Discovery and History

The development of this compound can be traced to the post-World War II era, a period of intensive research into synthetic antimalarial compounds to address the limitations of existing therapies like quinine (B1679958) and the emergence of drug-resistant malaria.

Edeson's seminal paper, "The Treatment of Acute Malaria with this compound," published in the Annals of Tropical Medicine and Parasitology, detailed the first clinical trials of the drug in patients with acute malaria.[1] This study laid the groundwork for understanding this compound's potential as a schizonticidal agent, effective against the asexual blood stages of the malaria parasite.[1] The research was prompted by promising laboratory tests that demonstrated good schizonticidal activity and low toxicity in animal models, specifically against Plasmodium gallinaceum in chicks and P. berghei in mice.[1]

The initial human trials were conducted at the District Hospital in Tampin, Malaya, and involved 78 patients with acute malaria.[1] The findings from this study provided the first quantitative data on this compound's efficacy in a clinical setting.

Chemical Properties

A summary of the key chemical identifiers and properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | 4-N-(7-chloro-2-methoxybenzo[b][2][3]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride |

| Molecular Formula | C22H30Cl2N4O |

| Molecular Weight | 437.4 g/mol |

| CAS Number | 34957-04-5 |

| Synonyms | This compound, 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline |

Data sourced from PubChem CID 193196.[4]

Experimental Protocols

Early Clinical Trial Protocol (Edeson, 1954)

The pioneering clinical evaluation of this compound followed a structured protocol to assess its efficacy and safety in patients with acute malaria.

Patient Population:

-

78 Asian patients admitted to the District Hospital in Tampin, Malaya, with acute malaria.[1]

Drug Formulation and Administration:

-

This compound was supplied as 100 mg tablets of the salt (equivalent to 84.5 mg of the base).[1]

-

Tablets were noted to be yellow, bitter, and resembled mepacrine tablets.[1]

-

Various dosage regimens were tested to determine the optimal therapeutic course.[1]

Efficacy Assessment:

-

The primary outcome was the clinical and parasitological response, specifically the clearance of asexual Plasmodium parasites from peripheral blood smears.[1]

-

Follow-up examinations were conducted to monitor for relapses.[1]

Safety Assessment:

-

Patients were monitored for any adverse effects, with a particular focus on nausea, abdominal pain, and vomiting, which had been observed in a previous field trial with a single high dose.[1]

The workflow for this early clinical trial can be visualized as follows:

Quantitative Data

Clinical Efficacy of this compound in Acute Falciparum Malaria

The 1954 study by J.F.B. Edeson provided the following quantitative outcomes for different treatment regimens in patients with acute Plasmodium falciparum malaria.

| Treatment Regimen | Number of Patients | Treatment Failures | Relapses (within 16 days) |

| 0.6 g single dose | 27 | 1 | 3 |

| 0.6 g on day 1, 0.3 g on days 2 & 3 | 12 | 0 | 0 |

Data extracted from Edeson, J.F.B. (1954). The Treatment of Acute Malaria with this compound.[1]

These results indicated that a single-dose treatment was not consistently reliable, whereas a three-day course demonstrated a satisfactory clinical and parasitological response with no immediate failures or relapses.[1]

Synthesis

While a detailed, step-by-step synthesis protocol from the original manufacturers is not publicly available, the synthesis of the core pyridoquinoline and related acridine (B1665455) structures generally involves multi-step chemical reactions. The synthesis of the closely related antimalarial drug chloroquine, which shares the 7-chloroquinoline (B30040) core, typically starts from 4,7-dichloroquinoline.

A plausible generalized synthetic pathway for this compound would involve the synthesis of the 2-methoxy-7-chloro-pyrido[3,2-b]quinoline core, followed by the coupling with the side chain, 4-(diethylamino)-1-methylbutylamine.

The following diagram illustrates a conceptual synthetic pathway.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively elucidated in dedicated studies. However, based on its structural similarity to other acridine and quinoline-based antimalarials like mepacrine and chloroquine, a likely mechanism can be inferred.

These classes of compounds are known to interfere with the detoxification of heme in the malaria parasite. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline substance called hemozoin.

Acridine and quinoline (B57606) antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process. The accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing its death.

The proposed signaling pathway for this mechanism is depicted below.

Conclusion

This compound represents an important chapter in the history of antimalarial drug development. The early clinical studies demonstrated its efficacy as a schizonticidal agent, although it was ultimately superseded by other compounds. The information presented in this guide provides a foundational understanding of this compound for researchers interested in the history of medicinal chemistry, the development of antimalarial drugs, and the study of quinoline and acridine-based compounds. Further research would be beneficial to fully elucidate its specific synthetic pathways and molecular mechanisms of action.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]

Azacrin Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacrin is a chemical compound belonging to the acridine (B1665455) class of molecules.[1][2] Acridine derivatives are known for their diverse biological activities, and understanding their physicochemical properties is crucial for research and drug development.[3][4] A key parameter in this regard is solubility, which influences bioavailability, formulation, and in vitro assay design. This technical guide provides an in-depth overview of this compound's solubility characteristics, outlines a detailed experimental protocol for its determination, and presents illustrative data and workflows.

Molecular Structure of this compound:

-

IUPAC Name: 4-N-(7-chloro-2-methoxybenzo[b][1][5]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride[1]

-

Molecular Formula: C₂₂H₃₀Cl₂N₄O[1]

-

Molecular Weight: 437.4 g/mol [1]

Illustrative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, the following table presents illustrative data based on the general solubility characteristics of acridine derivatives. These values should be considered as estimates and are intended to guide solvent selection for experimental purposes. Acridine compounds are typically characterized by low aqueous solubility and higher solubility in organic solvents.[5][6]

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Category | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (M) |

| Water (pH 7.4) | Aqueous | < 0.1 | < 0.00023 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 | < 0.00023 |

| Dimethyl Sulfoxide (DMSO) | Organic | > 20 | > 0.0457 |

| Ethanol | Organic | 1 - 5 | 0.0023 - 0.0114 |

| Methanol | Organic | 1 - 5 | 0.0023 - 0.0114 |

| Acetonitrile | Organic | 0.5 - 2 | 0.0011 - 0.0046 |

Note: This data is illustrative and not based on direct experimental measurement for this compound. Actual solubility should be determined empirically.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11] This protocol outlines the steps for measuring this compound's solubility.

1. Materials and Equipment:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[12][13][14]

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method. A reverse-phase C18 column is often suitable for acridine compounds.[12][14]

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL or M).

-

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in determining this compound solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a framework for researchers and drug development professionals. The illustrative data, based on the known properties of acridine derivatives, can aid in initial solvent screening. The detailed experimental protocol for the shake-flask method offers a robust approach to empirically determine the thermodynamic solubility of this compound. The provided workflows offer a clear visual representation of the necessary experimental steps. Accurate determination of solubility is a critical step in advancing the research and development of compounds like this compound.

References

- 1. This compound | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Acridine - Wikipedia [en.wikipedia.org]